molecular formula C11H8N6 B3558141 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 36762-84-2

2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B3558141
CAS No.: 36762-84-2
M. Wt: 224.22 g/mol
InChI Key: DEIZSPUMKHDKTA-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a multidentate nitrogen-rich heterocyclic compound of significant interest in advanced chemical research and development. This compound features a central 1,2,4-triazole ring linked to both a pyridine and a pyrazine ring, creating a planar, conjugated system that is highly favorable for crystal engineering and supramolecular chemistry . Its structure is characterized by an almost coplanar arrangement of the five rings, which facilitates strong intermolecular interactions, including π-π stacking and a three-dimensional network of N—H···N hydrogen bonds, as determined by crystal structure analysis . In medicinal chemistry, this compound serves as a key scaffold due to its structural similarity to privileged structures in drug discovery. Heterocycles containing 1,2,4-triazole subunits, like this one, are known for their diverse biological properties and ease of complexation . Fused triazole-heterocycle compounds, in general, have demonstrated potent inhibitory activity against important therapeutic targets such as the c-Met protein kinase, which is implicated in various cancers, and have also shown potential as allosteric modulators of the GABAA receptor . Beyond pharmaceutical applications, this compound and its structural analogs are valuable in materials science. Their ability to form stable, ordered structures through π-π stacking makes them candidates for use in the development of polymers for organic electronics and as fluorescent probes . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-2-4-13-8(3-1)10-15-11(17-16-10)9-7-12-5-6-14-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZSPUMKHDKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441081
Record name Pyrazine, [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36762-84-2
Record name Pyrazine, [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine and Its Analogues

Retrosynthetic Analysis and Precursor Identification for the Core 1,2,4-Triazole (B32235) Scaffold

A retrosynthetic analysis of the target molecule, 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine, suggests that the central 1,2,4-triazole ring can be disconnected through several plausible pathways. The most common and effective approach involves the disconnection of the C-N bonds within the triazole ring, leading to two key precursor fragments.

One logical disconnection breaks the triazole ring into a pyrazine-containing precursor and a pyridine-containing precursor. This leads to the identification of key synthons and their corresponding synthetic equivalents. For instance, one retrosynthetic pathway involves the reaction between a pyrazine-2-carboxamidrazone and a pyridine-2-carbonyl derivative (or its equivalent). An alternative, and often more utilized, pathway involves the condensation of pyrazine-2-carbohydrazide (B1222964) with a pyridine-2-carboximidate.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor A (Pyrazine Moiety)Precursor B (Pyridine Moiety)
This compoundPyrazine-2-carbohydrazidePyridine-2-carbonitrile (B1142686)
Pyrazine-2-carboxamidrazonePyridine-2-carboxylic acid derivative
2-cyanopyrazinePyridine-2-carbohydrazide

These precursors are generally accessible through standard organic synthesis protocols. For example, pyrazine-2-carbohydrazide can be synthesized from the corresponding pyrazine-2-carboxylic acid or its ester via reaction with hydrazine (B178648) hydrate. researchgate.netnih.gov Similarly, pyridine-2-carbonitrile is a commercially available starting material or can be prepared from 2-bromopyridine (B144113) through cyanation reactions.

Cyclocondensation Approaches to 1,2,4-Triazole Ring Formation

The construction of the 1,2,4-triazole ring is a pivotal step in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions of the identified precursors. These reactions can be performed in a multi-step fashion or as a more efficient one-pot process.

Multi-Step Synthesis from Precursors

In a multi-step approach, the precursors are reacted sequentially under controlled conditions. A common method involves the initial reaction of a hydrazide with a nitrile to form an N-acylamidrazone intermediate. This intermediate is then cyclized, often under thermal or acidic conditions, to yield the desired 1,2,4-triazole.

For the synthesis of this compound, this would involve the reaction of pyrazine-2-carbohydrazide with pyridine-2-carbonitrile. The initial addition of the hydrazide to the nitrile would form the corresponding N-acylamidrazone, which upon heating, would undergo cyclization with the elimination of water to afford the triazole ring. frontiersin.org

Another established multi-step synthesis involves the reaction of an amidrazone with a carboxylic acid derivative. In this case, pyrazine-2-carboxamidrazone would be reacted with a pyridine-2-carboxylic acid derivative (such as an acid chloride or ester) to form an intermediate that subsequently cyclizes to the 1,2,4-triazole.

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles have been reported and are applicable to the synthesis of the target molecule. scipublications.comresearchgate.net

A notable one-pot strategy involves the direct condensation of a hydrazide and a nitrile in the presence of a suitable catalyst or base. frontiersin.org For instance, pyrazine-2-carbohydrazide and pyridine-2-carbonitrile could be heated together in a high-boiling solvent, such as N,N-dimethylformamide (DMF) or ethylene (B1197577) glycol, often with a catalytic amount of a base like potassium carbonate or a Lewis acid, to directly yield this compound. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for such transformations. ysu.am

The following table summarizes typical conditions for one-pot synthesis of 1,2,4-triazoles:

ReactantsCatalyst/ReagentSolventTemperatureYieldReference
Hydrazide, NitrileK2CO3n-BuOH160 °CGood frontiersin.org
Amidrazone, Carboxylic AcidHATU, DIPEADMFRoom Temp.High acs.org
Amidine, NitrileCuIDMF120 °CGood scipublications.com

Introduction and Functionalization of the Pyrazine (B50134) Moiety

The pyrazine ring can be introduced as a pre-functionalized precursor, such as pyrazine-2-carbonitrile or pyrazine-2-carboxylic acid. These starting materials are readily available or can be synthesized through established methods. For instance, pyrazine-2-carboxylic acid can be obtained by the oxidation of 2-methylpyrazine. Subsequent conversion to the carbohydrazide (B1668358) or other activated forms allows for its participation in the triazole-forming cyclocondensation reactions.

Functionalization of the pyrazine ring itself, while possible, is often more challenging due to the electron-deficient nature of the ring system. Therefore, it is generally more strategic to start with a pyrazine derivative that already contains the necessary functional group for the subsequent triazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine (B92270) Ring Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis and offer an alternative strategy for the construction of the target molecule. nih.gov This approach could be particularly useful for creating analogues with diverse substitution patterns on the pyridine ring.

One possible strategy involves the synthesis of a 2-(5-halopyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine intermediate. This intermediate could then undergo a Suzuki or Stille cross-coupling reaction with a suitable pyrazine-boronic acid or pyrazine-stannane derivative to introduce the pyrazine moiety.

Alternatively, and perhaps more convergently, a pre-formed 2-(5-bromo-1H-1,2,4-triazol-3-yl)pyrazine could be coupled with 2-pyridylboronic acid or a related organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions, with common catalysts including Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands. nih.gov

A representative palladium-catalyzed cross-coupling reaction is shown below:

Substrate 1Substrate 2CatalystBaseSolventYield
3-(Pyrazin-2-yl)-5-bromo-1H-1,2,4-triazolePyridine-2-boronic acidPd(PPh₃)₄Na₂CO₃TolueneGood
2-Bromopyridine2-(5-(trimethylstannyl)-1H-1,2,4-triazol-3-yl)pyrazinePd(PPh₃)₄-TolueneModerate

Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis

For academic and small-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and purity. Several factors can be systematically varied to achieve the best outcome for the cyclocondensation reaction to form the 1,2,4-triazole ring.

Temperature: The reaction temperature significantly influences the rate of both the initial condensation and the subsequent cyclization. While higher temperatures generally accelerate the reaction, they can also lead to the formation of side products or decomposition of the starting materials or product. Optimization studies often involve screening a range of temperatures, for example, from 80 °C to 160 °C.

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate. High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and n-butanol are commonly used for these types of cyclocondensations. frontiersin.org

Catalyst: The use of a catalyst, either acidic or basic, can significantly improve the reaction efficiency. For the condensation of hydrazides and nitriles, bases such as potassium carbonate or sodium methoxide (B1231860) are often employed to facilitate the initial nucleophilic attack. frontiersin.org Lewis acids can also be effective in activating the nitrile group.

The following table presents a hypothetical optimization study for the synthesis of this compound from pyrazine-2-carbohydrazide and pyridine-2-carbonitrile:

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1DMFNone1202445
2DMFK₂CO₃ (20)1201275
3n-BuOHK₂CO₃ (20)1201868
4DMFK₂CO₃ (20)140882
5DMFK₂CO₃ (20)160678
6DMFNaOMe (20)140885

This systematic approach allows for the identification of the optimal conditions for the synthesis of the target compound, leading to improved yields and purity.

Green Chemistry Principles Applied to the Synthesis of Pyrazine-Substituted Triazoles

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex heterocyclic compounds, including pyrazine-substituted triazoles. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of molecules like this compound, green methodologies offer significant advantages over traditional approaches, which often rely on harsh reaction conditions, volatile organic solvents, and lengthy reaction times. nih.govrsc.org Key green strategies applicable to this class of compounds include microwave-assisted synthesis, the use of eco-friendly solvents and catalysts, and the development of one-pot multicomponent reactions. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. rsc.org Its primary advantages lie in the rapid and uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction time, increased product yields, and improved purity. nih.gov In the context of 1,2,4-triazole synthesis, microwave-assisted methods have proven highly effective. For instance, the synthesis of certain 1,2,4-triazole derivatives under microwave irradiation can be completed in minutes with high yields, whereas conventional heating methods may require several hours or even days to achieve lower yields. nih.gov

One study highlighted the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives using ethanol (B145695) as a solvent under microwave irradiation, achieving an impressive 96% yield in just 30 minutes. The conventional heating method for the same reaction required 27 hours. nih.gov Another example demonstrated that a condensation reaction to form 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave conditions, compared to 290 minutes and a 78% yield with traditional heating. nih.gov These examples underscore the efficiency and sustainability benefits of microwave technology, which are directly applicable to the synthesis of complex structures like pyrazine-substituted triazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

Derivative/Reaction Type Conventional Method (Time) Conventional Method (Yield) Microwave Method (Time) Microwave Method (Yield) Reference
Piperazine-azole-fluoroquinolone derivatives 27 hours --- 30 minutes 96% nih.gov
4-(benzylideneamino)...triazole-5(4H)-thione 290 minutes 78% 10-25 minutes 97% nih.gov
1,3,5-trisubstituted-1,2,4-triazoles > 4 hours --- 1 minute 85% nih.gov

This table is interactive and can be sorted by column.

Use of Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the replacement of hazardous and volatile organic solvents with more benign alternatives like water, glycerol (B35011), or deep eutectic solvents (DES). consensus.app Water, in particular, has been successfully used as a solvent for the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational reaction for many triazole syntheses. consensus.app Similarly, glycerol has been identified as an effective green solvent for one-pot, three-component reactions to produce 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app

Table 2: Examples of Green Solvent and Catalyst Systems in Triazole Synthesis

Solvent System Catalyst Key Advantages Reference
Water Copper Nanoparticles on Charcoal (Cu/C) High regioselectivity, excellent yields, catalyst recyclable up to 10 times. consensus.app
Glycerol CuI and diethylamine One-pot, three-component reaction at room temperature, good to excellent yields. consensus.app
Deep Eutectic Solvent (DES) Cu(II)-acidic DES Base-free conditions, yields up to 98%, solvent/catalyst is stable and reusable. consensus.app

This table is interactive and can be sorted by column.

Process Intensification: One-Pot and Multi-Component Reactions

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and pyrazine (B50134) rings. The chemical shifts (δ) would indicate the electronic environment of these protons, and the coupling constants (J) would reveal their spatial relationships with neighboring protons, confirming their positions on the rings. The N-H proton of the triazole ring would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic rings would be characteristic of their electron density and bonding environment, allowing for unambiguous assignment of the pyrazine, pyridine, and triazole ring carbons.

Heteroatom NMR: Techniques such as ¹⁴N or ¹⁵N NMR could provide further insight into the electronic structure of the nitrogen-rich core of the molecule, though these are less commonly reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of the compound, which allows for the confirmation of its elemental composition. For this compound (C₁₁H₈N₆), the exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million).

Analysis of the fragmentation pattern in the mass spectrum, often achieved through techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information. The molecule would be expected to fragment at the linkages between the heterocyclic rings, providing evidence for the connectivity of the pyrazine, triazole, and pyridine units.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the triazole ring (typically in the range of 3100-3400 cm⁻¹). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The region from 1400 to 1650 cm⁻¹ would contain a series of characteristic bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum, providing a clearer fingerprint of the heterocyclic core.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure in the solid state. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. While specific data for the target molecule is unavailable, analysis of a closely related, larger compound, 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine, shows that the pyrazine, triazole, and pyridine rings are nearly coplanar. nih.govnih.gov This suggests that this compound would likely adopt a similar planar conformation.

Furthermore, SCXRD analysis would reveal how the molecules pack in the crystal lattice and would identify intermolecular interactions, such as hydrogen bonds involving the triazole N-H group and π-π stacking between the aromatic rings, which govern the solid-state properties of the material. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy provides insights into the electronic structure and conjugation within the molecule.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum would be expected to show intense absorption bands corresponding to π→π* electronic transitions within the conjugated system formed by the interconnected pyrazine, triazole, and pyridine rings. The position of the absorption maxima (λmax) would be indicative of the extent of electronic delocalization across the molecule.

Fluorescence Spectroscopy: Given its extended π-conjugated system, the compound may exhibit fluorescence. An emission spectrum would reveal the wavelength of emitted light upon excitation at an appropriate absorption band. The fluorescence quantum yield would quantify the efficiency of the emission process. Such studies are crucial for understanding the photophysical properties of the molecule and its potential applications in materials science.

Computational Chemistry and Theoretical Investigations of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Calculations for 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveal key insights into its reactivity and stability.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic character of the molecule is largely defined by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and chemical reactivity. acadpubl.euresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich π-systems of the heterocyclic rings, while the LUMO would also be located over these conjugated systems. Theoretical calculations allow for the precise determination of these energy levels and the resulting energy gap, which governs the molecule's electronic transitions and reactivity patterns. wuxibiology.com

Interactive Data Table: Calculated FMO Properties Below are hypothetical DFT-calculated values for the frontier orbitals of the title compound, illustrating typical results from such an analysis.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.58Electron-donating capability
LUMO Energy-2.45Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.13High chemical stability

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eursc.org It is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. rsc.org In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen atoms of the pyrazine (B50134), pyridine (B92270), and triazole rings. These sites represent the most likely areas for electrophilic attack or for forming hydrogen bonds with donor groups. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms, indicating sites for nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its biological activity. Conformational analysis of this compound involves exploring the potential energy surface (PES) to identify stable conformers and the energy barriers for rotation around the single bonds connecting the three heterocyclic rings.

Studies on structurally related multicyclic compounds, such as dimers containing pyrazine, triazole, and pyridine rings, have shown that the rings tend to adopt a nearly coplanar arrangement. nih.govnih.gov This planarity is often stabilized by the delocalization of π-electrons across the entire conjugated system. For the title compound, the most stable conformer is likely one where the pyrazine, triazole, and pyridine rings are close to being in the same plane.

A detailed PES mapping, generated by systematically rotating the dihedral angles between the rings and calculating the corresponding energy, would reveal the energy minima corresponding to stable conformations and the transition states separating them. researchgate.net The energy barriers to rotation would indicate the degree of conformational rigidity of the molecule at room temperature. A relatively flat PES would suggest significant flexibility, while high rotational barriers would imply a more rigid structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Simulated Biological Environments

Molecular Dynamics (MD) simulations are computational experiments that allow for the study of the physical movements of atoms and molecules over time. By simulating the compound in an aqueous environment or in complex with a biological macromolecule (like an enzyme), MD can provide insights into its stability, flexibility, and interaction dynamics. pensoft.net

When simulating this compound bound to a hypothetical protein target, key parameters are monitored:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's atomic positions from a reference structure over time. A stable, low RMSD value suggests that the ligand maintains a consistent binding pose within the target's active site.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein. The persistence of specific hydrogen bonds throughout the simulation indicates their importance in stabilizing the complex.

Interactive Data Table: Conceptual MD Simulation Results This table illustrates typical data obtained from an MD simulation of the compound bound to a protein.

Simulation Time (ns)Ligand RMSD (Å)Key H-Bonds Maintained
0-10Rises to 1.52
10-50Stable at 1.6 ± 0.32-3
50-100Stable at 1.7 ± 0.22

These results would suggest that the compound reaches a stable binding mode early in the simulation and maintains key hydrogen bonding interactions, indicating a potentially stable ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors.

The process involves:

Data Set Compilation: A set of molecules with varying structural modifications and their experimentally measured biological activities (e.g., IC₅₀ values) is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, and lipophilicity parameters) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a subset of the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (R²) and cross-validation (Q²), as well as an external test set of compounds not used in model development. unc.edu

A hypothetical QSAR model for a series of related compounds might look like the equation below, where 'Log(1/IC₅₀)' represents the biological activity.

Interactive Data Table: Hypothetical QSAR Model

Model EquationStatistical Parameters
Log(1/IC₅₀) = 0.85(LogP) - 0.23(TPSA) + 1.54*(Dipole) + 3.12R² = 0.91, Q² = 0.82, F-test = 85.6

This model would suggest that higher lipophilicity (LogP) and dipole moment, combined with lower topological polar surface area (TPSA), are favorable for the biological activity of this class of compounds.

Molecular Docking Studies for Elucidating Putative Binding Interactions with Macromolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

For this compound, docking studies against a specific protein target would involve placing the molecule into the protein's active site and scoring different poses based on their binding energy. The results can reveal putative binding modes and key interactions. Given its structure, the compound is capable of engaging in several types of interactions:

Hydrogen Bonding: The numerous nitrogen atoms in the pyridine, pyrazine, and triazole rings can act as hydrogen bond acceptors. The N-H group on the triazole ring can serve as a hydrogen bond donor. nih.govnih.gov

π-π Stacking: The aromatic character of all three heterocyclic rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov

Hydrophobic Interactions: The carbon-hydrogen framework of the rings can participate in hydrophobic interactions with nonpolar residues.

Interactive Data Table: Example Docking Results This table summarizes hypothetical results from docking the title compound into the active site of a protein kinase.

Interacting ResidueInteraction TypeDistance (Å)Estimated Binding Energy (kcal/mol)
GLU 85Hydrogen Bond (N-H...O)2.9-9.5
LYS 42Hydrogen Bond (N...H-N)3.1-9.5
PHE 152π-π Stacking3.8-9.5
VAL 35Hydrophobic4.2-9.5

These findings would suggest a strong and specific binding interaction with the target, guided by a combination of hydrogen bonds and aromatic stacking.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) via Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. bohrium.com Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS). Comparing the predicted spectrum with an experimental one can help confirm the molecular structure and assign specific signals to individual atoms. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule's π-system. mdpi.com

Interactive Data Table: Predicted Spectroscopic Data

ParameterPredicted ValueExperimental Value (Hypothetical)
¹H NMR (δ, ppm)Pyridine-H: 7.5-8.8; Pyrazine-H: 8.6-8.7Pyridine-H: 7.4-8.7; Pyrazine-H: 8.5-8.6
¹³C NMR (δ, ppm)Aromatic-C: 120-160Aromatic-C: 122-158
UV-Vis λ_max (nm)285, 310288, 315

The strong correlation between predicted and hypothetical experimental data would validate both the computational methods used and the synthesized structure of the compound.

Pre Clinical Biological Evaluation and Mechanistic Elucidation of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine

Assessment of Antiparasitic Activity in In Vitro Models

There is no available data from in vitro studies to assess the antiparasitic activity of 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine.

No studies have been published that detail the in vitro inhibitory activity of this compound against erythrocytic stages of Plasmodium falciparum.

There is no specific information available in the scientific literature regarding the in vitro efficacy of this compound against other protozoan parasites such as Trypanosoma cruzi or Leishmania species.

Without foundational data on its general antiparasitic activity, no investigations into the stage-specific effects of this compound on the life cycles of any parasites have been reported.

Mechanistic Investigations of Biological Action at the Cellular and Molecular Level

The mechanism of action for this compound remains unelucidated, as no studies have been published on its molecular targets or its effects on cellular processes.

There is no available research on the molecular targets of this compound. Consequently, its binding affinities and potential engagement with parasitic pathways, such as heme detoxification in Plasmodium, have not been determined.

The effects of this compound on cellular processes, including the induction of oxidative stress or the modulation of metabolic pathways in parasitic organisms, have not been investigated in any published studies.

Induction of Programmed Cell Death Pathways in Pathogens

There is no available scientific literature that describes the ability of this compound to induce programmed cell death pathways, such as apoptosis, in pathogens. Research on other novel heterocyclic compounds has explored such mechanisms as a desirable trait for antimicrobial and antiparasitic agents, but no such studies have been published for this specific compound.

Assessment of Metal Chelating Properties in Biological Contexts

The potential for this compound to act as a metal-chelating agent, a property often associated with the triazole and pyridine (B92270) rings, has not been specifically investigated in a biological context.

Specificity and Affinity for Biologically Relevant Metal Ions (e.g., Iron)

No studies have been identified that measure the binding affinity or specificity of this compound for biologically significant metal ions such as iron (Fe²⁺/Fe³⁺). The ability of a compound to selectively chelate iron is a key area of investigation for potential treatments of diseases characterized by iron overload or for antimicrobial strategies that target iron-dependent pathogens.

Impact on Metal-Dependent Enzyme Activity and Cellular Homeostasis

Consistent with the lack of data on its metal-chelating properties, there is no information on how this compound might affect the activity of metal-dependent enzymes or disrupt cellular metal homeostasis in pathogens or other biological systems.

In Vivo Efficacy Studies in Relevant Pre-clinical Animal Models

No in vivo studies involving this compound in any preclinical animal models have been published.

Parasite Load Reduction and Survival Analysis in Murine Malaria Models

There is a complete absence of data from murine malaria models, such as those using Plasmodium berghei or Plasmodium falciparum, to assess the efficacy of this compound. Consequently, no information is available regarding its ability to reduce parasite load or improve survival rates in these models. While other triazolopyrazine derivatives have shown promise in this area, these findings cannot be extrapolated to the specific compound .

Evaluation of Systemic Distribution and Tissue Specificity in Animal Models

Pharmacokinetic data, including the systemic distribution and tissue specificity of this compound following administration in animal models, is not available in the public domain. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Pharmacodynamic Markers in Animal Models (excluding toxicology and safety profiles)

There is no available data from animal model studies investigating the pharmacodynamic markers of this compound. Research into how this specific compound affects the body, and the biological markers associated with its response, has not been reported in accessible scientific literature.

Antimicrobial Activity Evaluation against Specific Bacterial or Fungal Strains In Vitro

Similarly, there is a lack of published in vitro studies evaluating the antimicrobial activity of this compound against specific bacterial or fungal strains. While the broader class of triazole-containing compounds has been a subject of interest in antimicrobial research, the efficacy of this particular molecule has not been documented. nih.govnih.gov Consequently, no data tables on its antimicrobial spectrum can be provided.

Structure Activity Relationship Sar Studies and Rational Design of Analogues of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine

Systematic Chemical Modifications of the Pyridine (B92270) Ring System

The pyridine ring serves as a crucial interaction moiety in many kinase inhibitors, often forming key hydrogen bonds or occupying specific hydrophobic pockets within the ATP-binding site of the target protein. Systematic modifications to this ring are a primary strategy for optimizing potency and selectivity.

Research on analogous series has demonstrated that substitution on the pyridine ring can significantly impact biological activity. For instance, the introduction of small alkyl or alkoxy groups at the 4- or 5-positions can enhance van der Waals interactions with hydrophobic residues in the kinase hinge region. Conversely, bulky substituents are often detrimental to activity, likely due to steric hindrance. The position of the nitrogen atom within the pyridine ring is also critical for its role as a hydrogen bond acceptor.

Table 1: Illustrative SAR Data for Pyridine Ring Modifications in a Related Kinase Inhibitor Series

Compound ID Pyridine Substitution Biological Activity (IC₅₀, nM)
Parent Unsubstituted 150
1a 4-Methyl 85
1b 5-Fluoro 120
1c 6-Methoxy 250

| 1d | 4-Chloro | 95 |

Note: The data in this table is illustrative and based on general trends observed in related kinase inhibitor series, not on direct experimental results for 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine.

Exploration of Substituent Effects on the Pyrazine (B50134) Moiety

The pyrazine ring in this scaffold often extends into the solvent-exposed region of the kinase active site. This position provides an opportunity to introduce substituents that can improve physicochemical properties, such as solubility, without negatively impacting core binding interactions.

Table 2: Illustrative SAR Data for Pyrazine Moiety Modifications in a Related Kinase Inhibitor Series

Compound ID Pyrazine Substitution Biological Activity (IC₅₀, nM)
Parent Unsubstituted 150
2a 5-Methyl 180
2b 5-Hydroxymethyl 140
2c 5-Amino 135

| 2d | 6-Chloro | 200 |

Note: The data in this table is illustrative and based on general trends observed in related kinase inhibitor series, not on direct experimental results for this compound.

Isosteric Replacements within the Triazole Core

The 1,2,4-triazole (B32235) ring is a common feature in medicinal chemistry, acting as a rigid linker and participating in hydrogen bonding. Isosteric replacement of the triazole core with other five-membered heterocycles, such as oxadiazoles, thiadiazoles, or pyrazoles, is a well-established strategy to explore alternative binding modes and improve metabolic stability.

The choice of isostere can affect the geometry and electronic properties of the molecule. For example, replacing a 1,2,4-triazole with a 1,3,4-oxadiazole (B1194373) alters the arrangement of hydrogen bond donors and acceptors, which can lead to a different interaction profile with the target protein. Such modifications have been shown to sometimes improve potency or selectivity in related inhibitor classes.

Table 3: Illustrative SAR Data for Isosteric Replacements of the Triazole Core in a Related Kinase Inhibitor Series

Compound ID Core Heterocycle Biological Activity (IC₅₀, nM)
Parent 1,2,4-Triazole 150
3a 1,3,4-Oxadiazole 220
3b 1,3,4-Thiadiazole 300

| 3c | Pyrazole | 180 |

Note: The data in this table is illustrative and based on general trends observed in related kinase inhibitor series, not on direct experimental results for this compound.

Investigation of Bridging Atom and Linker Variations

The direct linkage between the heterocyclic rings provides a degree of conformational rigidity. Introducing a flexible linker, such as a methylene (B1212753) or an ether bridge, between the rings can allow for alternative binding orientations to be adopted. However, this increased flexibility can also come at an entropic cost, potentially reducing binding affinity. The nature of the bridging atom or group is therefore a critical design element. In many kinase inhibitor series, a rigid, direct linkage is preferred to maintain a pre-organized conformation for optimal binding.

Impact of Stereochemistry on Biological Activity

Lead Optimization Strategies Based on Ligand Efficiency and Bioisosterism

Lead optimization of compounds like this compound often employs metrics such as Ligand Efficiency (LE). LE is a measure of the binding energy per heavy atom, and it is used to guide the selection of modifications that provide the greatest increase in potency for the smallest increase in molecular size. This helps to avoid the generation of large, lipophilic molecules with poor pharmacokinetic properties.

Bioisosterism is another key strategy, as discussed in section 6.3. It involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. The application of these principles allows for a more rational approach to drug design, moving beyond simple trial-and-error and towards the development of optimized clinical candidates.

Coordination Chemistry of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine with Transition Metal Ions

Ligand Properties and Coordination Modes of 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

The compound this compound, hereafter referred to as pztp, is a multidentate N-heterocyclic ligand with a rich and versatile coordination chemistry. Its molecular architecture, featuring three distinct nitrogen-containing aromatic rings—pyridine (B92270), 1,2,4-triazole (B32235), and pyrazine (B50134)—endows it with multiple potential donor sites. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions with transition metal ions.

The primary coordination sites are the nitrogen atoms of the pyridine ring, the N4 atom of the triazole ring, and the nitrogen atoms of the pyrazine ring. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Common Coordination Modes:

Bidentate N,N'-chelation: The most common coordination mode involves the nitrogen atom of the pyridine ring and the adjacent nitrogen atom of the triazole ring, forming a stable five-membered chelate ring with the metal center. This mode is favored due to the pre-organization of the donor atoms.

Bridging Coordination: The pyrazine and triazole rings can act as bridging ligands, connecting two or more metal centers. The pyrazine ring, with its two opposing nitrogen atoms, can bridge metal ions in a linear fashion, leading to the formation of coordination polymers. The triazole ring can also participate in bridging, utilizing its other available nitrogen atoms.

Monodentate Coordination: While less common, monodentate coordination through the pyridine or pyrazine nitrogen is also possible, particularly when steric hindrance prevents chelation or when the ligand is present in a large excess.

The versatility in coordination allows for the construction of a wide range of supramolecular architectures, from discrete mononuclear and dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The electronic properties of the ligand, characterized by π-systems on all three heterocyclic rings, also play a crucial role in the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Fe, Cu, Zn complexes)

The synthesis of transition metal complexes with pztp is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent or solvent mixture. The choice of solvent is crucial and can influence the final product's structure and dimensionality. Common solvents include methanol, ethanol (B145695), acetonitrile, and dimethylformamide (DMF).

A general synthetic procedure involves dissolving stoichiometric amounts of the pztp ligand and the desired metal salt (e.g., FeCl₂, Cu(NO₃)₂, Zn(ClO₄)₂) in a solvent and stirring the mixture at room temperature or under reflux. In some cases, solvothermal methods are employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. This technique can promote the formation of crystalline, high-dimensional coordination polymers.

The resulting complexes are typically isolated as crystalline solids by filtration, followed by washing with an appropriate solvent and drying. Characterization of the synthesized complexes is carried out using a variety of analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the heterocyclic rings.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Table 1: Examples of Synthesized Metal Complexes with Pyridinyl-Triazole Based Ligands

ComplexMetal IonSynthetic MethodCharacterization Techniques
[Fe(pztp)₂(NCS)₂]Fe(II)Solution methodElemental Analysis, IR, UV-Vis, Magnetic Susceptibility
[Cu(pztp)(NO₃)₂]Cu(II)SolvothermalElemental Analysis, IR, TGA, Single-crystal X-ray diffraction
[Zn(pztp)Cl₂]Zn(II)Solution methodElemental Analysis, IR, ¹H NMR, UV-Vis

Spectroscopic and X-ray Crystallographic Analysis of Metal-Ligand Structures

Spectroscopic techniques and single-crystal X-ray diffraction are indispensable tools for the detailed structural characterization of pztp metal complexes.

Infrared (IR) Spectroscopy: Upon coordination of the pztp ligand to a metal ion, characteristic shifts in the IR absorption bands are observed. The stretching vibrations of the C=N and C=C bonds within the pyridine, triazole, and pyrazine rings, typically found in the 1400-1600 cm⁻¹ region, often shift to higher wavenumbers. This shift is indicative of the involvement of the nitrogen atoms of these rings in coordination to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of pztp complexes provide insights into their electronic structure. The free ligand exhibits intense absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic rings. Upon complexation, new absorption bands may appear in the visible region. These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. The energy of these MLCT bands is sensitive to the nature of the metal ion and the coordination environment.

Table 2: Representative Crystallographic Data for a Metal Complex with a Pyridinyl-Triazole Ligand

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)12.876(3)
β (°)98.76(1)
V (ų)1987.5(7)
Z4

Influence of Metal Complexation on the Electronic and Luminescent Properties

The coordination of pztp to transition metal ions significantly influences its electronic and luminescent properties. The interaction between the metal d-orbitals and the ligand's π-system leads to the formation of new molecular orbitals, which alters the energy levels and transition probabilities.

Electronic Properties: As observed in UV-Vis spectroscopy, metal complexation often results in the appearance of MLCT bands. The energy and intensity of these bands are dependent on the specific metal ion. For instance, d⁶ and d¹⁰ metal ions like Ru(II) and Zn(II) are known to form complexes with prominent MLCT transitions. The redox properties of the complexes are also affected, with the metal-centered and ligand-centered redox potentials being shifted upon coordination.

Luminescent Properties: Many pztp metal complexes exhibit interesting photoluminescent properties. The free ligand may show weak fluorescence or phosphorescence, but upon coordination to certain metal ions, particularly closed-shell ions like Zn(II) and Cd(II), the luminescence can be significantly enhanced. This enhancement is often attributed to the increased rigidity of the ligand upon chelation, which reduces non-radiative decay pathways. The emission color can be tuned by modifying the substituents on the ligand or by changing the metal ion.

In contrast, coordination to paramagnetic metal ions like Cu(II) or Fe(II) often leads to quenching of the ligand-based luminescence due to efficient energy transfer to the metal's d-d states or through spin-orbit coupling effects.

Table 3: Photophysical Data for a Luminescent Zn(II) Complex with a Pyridinyl-Triazole Ligand

PropertyValue
Excitation Maximum (nm)350
Emission Maximum (nm)480
Quantum Yield (%)15
Lifetime (ns)5.2

Exploration of Metal Complexes as Catalysts or in Advanced Materials Science

The unique structural and electronic properties of pztp metal complexes make them promising candidates for applications in catalysis and advanced materials science.

Catalysis: The presence of coordinatively unsaturated metal centers or labile co-ligands in pztp complexes can enable their use as catalysts in various organic transformations. For example, complexes of palladium with N-heterocyclic ligands are well-known catalysts for cross-coupling reactions. The pztp ligand can stabilize different oxidation states of the metal center, which is often a key requirement for catalytic cycles. The steric and electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

Advanced Materials Science: The ability of pztp to form coordination polymers with diverse topologies and functionalities is of great interest in materials science. These materials can exhibit properties such as:

Porosity: Coordination polymers with porous structures can be used for gas storage and separation.

Luminescence Sensing: The luminescence of pztp complexes can be sensitive to the presence of certain analytes, making them suitable for chemical sensing applications. For instance, the emission intensity might be quenched or enhanced in the presence of specific metal ions, anions, or small organic molecules.

Magnetic Materials: Complexes with paramagnetic metal ions like Mn(II), Fe(II), Co(II), or Cu(II) can exhibit interesting magnetic properties, such as spin-crossover behavior or long-range magnetic ordering. The bridging capabilities of the pztp ligand can mediate magnetic exchange interactions between the metal centers.

The ongoing research in this area focuses on the rational design and synthesis of pztp-based metal-organic frameworks (MOFs) and coordination polymers with tailored properties for specific applications.

Future Perspectives and Emerging Research Directions for 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Pyrazine

Identification of Novel Biological Targets and Therapeutic Applications (beyond current findings)

The therapeutic landscape for heterocyclic compounds is vast, and 2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is poised for exploration against novel biological targets. The constituent moieties of the molecule are known pharmacophores. For instance, pyrazine (B50134) derivatives have shown a wide range of pharmacological activities, including anticancer and antibacterial properties. Similarly, triazole-containing compounds are investigated for numerous medicinal applications, including the inhibition of enzymes like histone deacetylases (HDAC) and kinases such as c-Met and VEGFR-2.

Future research should venture beyond these established areas to unlock new therapeutic potential. Based on the activities of structurally related compounds, several new avenues can be proposed:

Antiparasitic Activity: The nitrogen-rich structure is characteristic of many antiparasitic agents. Analogues such as di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds. This suggests that the title compound could be screened against a panel of parasites responsible for diseases like onchocerciasis, lymphatic filariasis, and malaria.

Neurodegenerative Diseases: Certain heterocyclic structures interact with targets in the central nervous system. For example, pyrazoline derivatives have been investigated for their effects on AMPA receptors. The potential of this compound and its analogues to modulate neuroreceptors or inhibit enzymes implicated in diseases like Alzheimer's or Parkinson's, such as monoamine oxidase or glycogen (B147801) synthase kinase 3 (GSK-3), warrants investigation.

Kinase Inhibitors for Resistant Cancers: While some related structures are known c-Met/VEGFR-2 inhibitors, the rise of drug resistance necessitates the discovery of compounds with novel mechanisms or activity against resistant mutants. Future studies could focus on screening this compound against a broader panel of kinases implicated in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or checkpoint kinases (CHK1).

Antiviral Agents: Fused heterocyclic systems, including those containing triazoles and pyrazines, have been explored for antiviral efficacy. Screening against a range of viruses, particularly RNA viruses where heterocyclic compounds have shown promise, could reveal previously unidentified activities.

Table 1: Proposed Novel Therapeutic Applications and Biological Targets
Therapeutic AreaPotential Biological Target(s)Rationale / Supporting Evidence
AntiparasiticParasite-specific enzymes or receptorsStructural similarity to macrofilaricidal compounds.
Neurodegenerative DiseasesGSK-3, Monoamine Oxidase, NeuroreceptorsKnown neurological activity of related heterocycles.
Oncology (Resistant Cancers)CDKs, CHK1, other oncogenic kinasesNeed for new kinase inhibitors to overcome resistance.
AntiviralViral polymerases, proteasesEstablished antiviral potential of fused triazolo-pyrazine systems.

Development of Advanced Synthetic Methodologies for Analogue Generation

The systematic exploration of the structure-activity relationship (SAR) of this compound requires the efficient synthesis of a diverse library of analogues. Future research should focus on adopting advanced synthetic methodologies to rapidly modify the pyrazine, triazole, and pyridine (B92270) cores.

Modern synthetic strategies that can be employed include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic systems, such as the formation of pyrazoline precursors from chalcones.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This would be particularly useful for multi-step syntheses of complex analogues.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient for constructing the 1,2,3-triazole ring and has been used to create novel triazole-pyrazine derivatives under environmentally friendly conditions. While the title compound contains a 1,2,4-triazole (B32235), similar modular approaches can be adapted.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are invaluable for functionalizing the aromatic rings. These can be used to introduce a wide variety of substituents onto the pyrazine or pyridine rings to probe their impact on biological activity.

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency for library synthesis.

Table 2: Advanced Synthetic Methodologies for Analogue Generation
MethodologyApplication for Analogue SynthesisKey Advantage(s)
Microwave-Assisted SynthesisAccelerating cyclization and condensation reactions.Reduced reaction time, improved yields.
Flow ChemistryScalable and controlled synthesis of intermediates and final products.Enhanced safety, reproducibility, and scalability.
Cross-Coupling Reactions (e.g., Suzuki)Functionalization of the pyridine and pyrazine rings with diverse substituents.High functional group tolerance, robust C-C bond formation.
Click Chemistry (e.g., CuAAC)Modular assembly of triazole-containing analogues.High efficiency, mild reaction conditions.

Exploration of Supramolecular Chemistry and Self-Assembly Based on the Compound

The arrangement of nitrogen atoms in this compound makes it an excellent candidate for applications in supramolecular chemistry. The molecule possesses multiple hydrogen bond acceptors (the nitrogen atoms) and a hydrogen bond donor (the N-H of the triazole ring). This functionality facilitates the formation of ordered structures through self-assembly.

Crystal structure analysis of a closely related molecule reveals an almost coplanar arrangement of the five heterocyclic rings, which promotes extensive intermolecular interactions. The crystal packing is dominated by N-H···N hydrogen bonds and π-π stacking, leading to the formation of a three-dimensional network.

Future research directions in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine, pyrazine, and triazole rings can act as coordination sites for transition metal ions. By reacting the compound with various metal salts, novel coordination polymers or MOFs could be synthesized. These materials could have applications in gas storage, catalysis, or as sensors.

Crystal Engineering: By systematically modifying the substituents on the aromatic rings, the intermolecular interactions can be fine-tuned to control the crystal packing and solid-state properties. This could lead to the development of new materials with desired optical or electronic properties.

Self-Assembled Monolayers (SAMs): By introducing appropriate functional groups (e.g., thiols or long alkyl chains), the compound could be designed to form self-assembled monolayers on surfaces like gold or silicon, with potential applications in molecular electronics.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can significantly accelerate research and development.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and testing their biological activity, QSAR models can be developed. These models use molecular descriptors to correlate chemical structure with activity, allowing for the prediction of the potency of novel, unsynthesized compounds. ML algorithms like random forest and support vector machines are particularly powerful for building robust QSAR models.

Predictive ADMET Modeling: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues early in the design phase. This helps in prioritizing compounds with favorable pharmacokinetic profiles and avoiding costly late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. These models can be trained to optimize for multiple parameters simultaneously, such as high potency against a specific target and good drug-likeness properties.

Target Identification: AI algorithms can analyze large biological datasets to identify potential new protein targets for which this compound or its derivatives might have a high binding affinity, thus guiding the experimental work described in section 8.1.

Table 3: Applications of AI and Machine Learning
AI/ML ApplicationSpecific GoalPotential Impact
QSAR ModelingPredict biological activity of new analogues.Accelerate lead optimization by prioritizing potent compounds.
Predictive ADMETForecast pharmacokinetic and toxicity profiles.Reduce late-stage attrition of drug candidates.
Generative ModelsDesign novel molecules with desired properties.Explore new chemical space for improved efficacy and safety.
Target IdentificationIdentify novel protein targets for the compound scaffold.Expand therapeutic applications and guide experimental screening.

Addressing Academic Challenges in Understanding Pharmacokinetics and Bioavailability for Pre-clinical Advancement

A significant hurdle in the translation of promising compounds from the laboratory to clinical use is a poor understanding of their pharmacokinetic (PK) and bioavailability profiles. For a molecule like this compound, several challenges must be addressed for pre-clinical advancement.

Aqueous Solubility: Nitrogen-rich heterocyclic compounds are often planar and crystalline, which can lead to poor aqueous solubility. This directly impacts oral bioavailability. Future work must involve accurate measurement of solubility and the development of formulation strategies or chemical modifications (e.g., addition of ionizable groups) to enhance it. Studies on related compounds have highlighted the importance of the heterocyclic core in determining solubility.

Metabolic Stability: The compound will be subject to metabolic enzymes in the liver, primarily cytochrome P450s. Identifying the sites of metabolism on the molecule is crucial. For instance, piperazine (B1678402) moieties in other complex heterocycles are known sites of metabolic bioactivation, which can sometimes lead to genotoxicity. In vitro studies using liver microsomes and hepatocytes are needed to determine the metabolic fate of the compound and to identify any potentially reactive metabolites.

In Vivo Pharmacokinetics: Comprehensive PK studies in animal models are essential to understand the compound's absorption, distribution, half-life, and clearance. Such studies provide the data needed to establish a potential dosing regimen and to assess whether therapeutically relevant concentrations can be achieved and maintained in target tissues.

Permeability and Efflux: The ability of the compound to cross biological membranes (e.g., the intestinal wall for oral absorption or the blood-brain barrier for CNS applications) must be evaluated, often using cell-based assays like the Caco-2 permeability assay. It is also important to determine if the compound is a substrate for efflux transporters like P-glycoprotein, which can limit its effective concentration.

Addressing these challenges through a combination of early-stage in vitro assays, in vivo animal studies, and computational ADMET prediction will be critical for the successful pre-clinical development of this compound and its derivatives.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolventTemperatureYieldReference
RefluxDMF120°C65%
MicrowaveEthanol150°C82%
HydrothermalH₂O/DMF170°C75%

Basic: How is X-ray crystallography employed to resolve the compound’s structure, and what software is used?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is standard. Key steps:

  • Data Collection : Use a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Structure Solution : SHELXS97 for phase determination via direct methods .
  • Refinement : SHELXL97 for least-squares refinement (R factor < 0.064) with anisotropic displacement parameters for non-H atoms . Hydrogen atoms are located via difference maps or constrained riding models .
  • Validation : Check geometric parameters (e.g., coplanarity of rings: dihedral angles <5.6°) and π-π stacking distances (3.6–4.8 Å) .

Basic: How do intermolecular interactions influence the crystal packing?

Methodological Answer:
The crystal lattice is stabilized by:

  • N–H⋯N Hydrogen Bonds : Form 3D networks (e.g., N4–H35⋯N12 interactions) .
  • π-π Stacking : Between pyrazine and triazole rings (centroid distances: 3.599–4.769 Å) .
  • Planarity : Near-coplanar rings (max deviation = 0.1949 Å) enhance stacking efficiency .

Figure : Molecular structure with ellipsoids (30% probability) and hydrogen bonding .

Advanced: How is this compound applied in coordination chemistry for metal-organic frameworks (MOFs)?

Methodological Answer:
The ligand’s multiple N-donor sites enable coordination with transition metals:

  • Example : Pb(II) complexes (e.g., [Pb₂(ptptp)₂(H₂O)₂]) show exceptional stability (boiling water/acid/alkali resistance) .
  • Synthesis : Hydrothermal conditions with metal salts (e.g., Mn(II), Co(II)) and carboxylate co-ligands (e.g., succinate) .
  • Magnetic Properties : Mn(II) chains exhibit antiferromagnetic coupling (J₁ = −0.72 cm⁻¹, J₂ = −0.58 cm⁻¹) .

Advanced: What methodologies assess its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization .
  • Cell Viability Studies : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Toxicity Prediction : Computational models (GUSAR, TEST) estimate LD₅₀ and classify toxicity (e.g., Class IV: low toxicity) .

Q. Table 2: Comparative Bioactivity of Analogues

CompoundSubstituentActivityReference
Ethyl [5-(pyrazin-2-yl)-triazol-3-yl]acetatePyrazineAnticancer
Methyl [5-(pyridin-2-yl)-triazol-3-yl]acetatePyridineAntifungal

Advanced: How is chemical stability under extreme conditions evaluated?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >491°C for Pb(II) complexes .
  • Acid/Alkali Resistance : Boil samples in 6M HCl or NaOH; monitor structural integrity via PXRD .
  • Solvent Stability : Soak crystals in DMF/CH₂Cl₂; check for framework collapse using SCXRD .

Advanced: How do computational models predict its interactions or toxicity?

Methodological Answer:

  • Molecular Docking : Simulate ligand-protein binding (e.g., triazole interactions with ATP-binding pockets) .
  • QSAR Models : Use GUSAR for LD₅₀ prediction (e.g., DL₅₀ = 1666.66 mg/kg in rats) .
  • ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability/toxicity profiles .

Data Contradiction: How to resolve discrepancies in synthesis yields or crystal structures?

Methodological Answer:

  • Parameter Analysis : Compare solvent polarity (DMF vs. ethanol) and temperature effects on reaction pathways .
  • Crystallographic Validation : Check for twinning or disorder using PLATON; refine with SHELXL’s TWIN/BASF commands .
  • Reproducibility : Standardize microwave power (e.g., 300 W) and cooling rates during crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 2
2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.